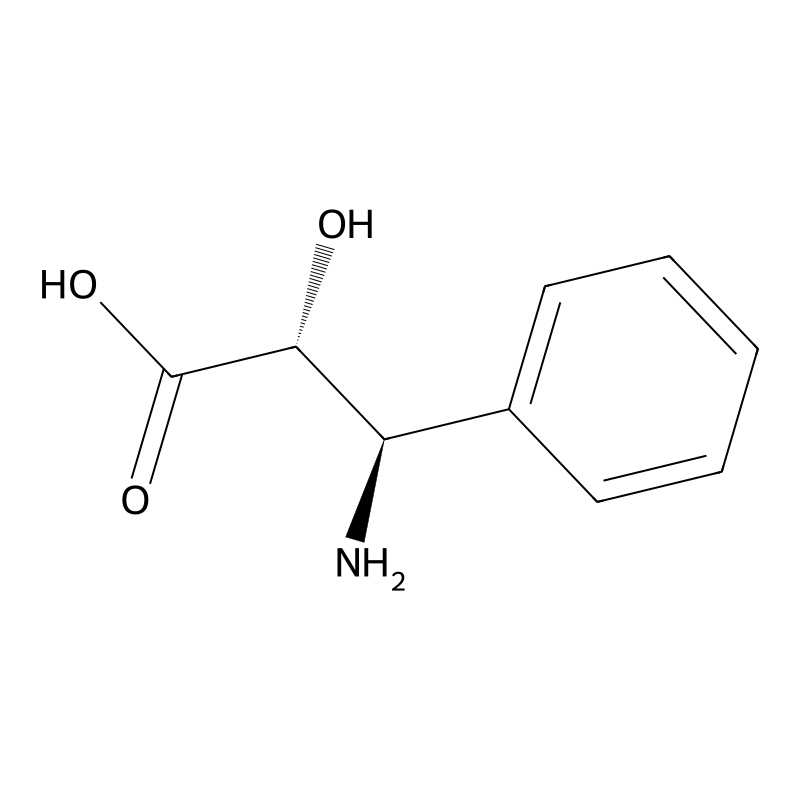

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylisoserine, is a chiral amino acid characterized by its unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to the propanoic acid backbone. Its molecular formula is C₉H₁₁N₁O₃, and it has a molecular weight of approximately 181.19 g/mol. This compound exists in two stereoisomeric forms, (2R,3R) and (2R,3S), with the former being of particular interest due to its biological properties and potential applications in pharmaceuticals and biochemistry .

The reactivity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can be attributed to its functional groups:

- Amine Group: Can undergo acylation or alkylation reactions.

- Hydroxyl Group: Can participate in esterification or etherification.

- Carboxylic Acid Group: Can react to form amides or esters.

These reactions are crucial for modifying the compound for various applications in drug development and synthesis of more complex molecules.

Research indicates that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exhibits several biological activities:

- Neuroprotective Effects: It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antioxidant Activity: The compound may also possess antioxidant properties, helping to combat oxidative stress in cells.

- Role in Protein Synthesis: As an amino acid derivative, it plays a role in protein synthesis and may influence metabolic pathways related to amino acid metabolism .

Several methods have been developed for synthesizing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid:

- Asymmetric Synthesis: Utilizing chiral catalysts to selectively produce the (2R,3R) form from simpler precursors.

- Enzymatic Methods: Employing enzymes such as transaminases to convert readily available substrates into the desired amino acid.

- Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps to construct the amino acid from basic chemical building blocks .

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has various applications:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Nutraceuticals: Investigated for its potential health benefits in dietary supplements.

- Biochemical Research: Utilized in studies related to protein structure and function due to its unique side chain .

Interaction studies involving (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid have shown:

- Binding Affinity: It may interact with neurotransmitter receptors, indicating potential roles in modulating neuronal activity.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological responses, suggesting its utility in combination therapies .

Several compounds share structural similarities with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | C₉H₁₁N₁O₃ | Different stereochemistry affecting biological activity |

| L-Tyrosine | C₉H₁₁N₁O₃ | Precursor to neurotransmitters like dopamine |

| D,L-Phe | C₉H₁₁N₁O₂ | Contains no hydroxyl group; primarily used as a protein building block |

The uniqueness of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid lies in its specific stereochemistry and functional groups that confer distinct biological properties not found in these similar compounds .

Traditional Condensation Approaches Using Glycine and Benzaldehyde

The condensation of glycine with benzaldehyde represents a foundational method for synthesizing β-phenylserine. Early studies by Ogata et al. (1973) elucidated the kinetics of this reaction in ethanol, demonstrating its dependence on temperature and solvent polarity. The mechanism proceeds via Schiff base formation, where benzaldehyde reacts with the amino group of glycine to generate an imine intermediate. Subsequent aldol addition introduces the hydroxyl and phenyl groups at the β-carbon, yielding a racemic mixture of β-phenylserine.

Key parameters influencing this reaction include:

- Solvent selection: Ethanol, with moderate polarity, facilitates both imine formation and aldol addition while stabilizing intermediates.

- Reaction temperature: Elevated temperatures (50–80°C) accelerate the reaction but may promote side products such as ethylbenzene through decarboxylation.

- Catalyst-free conditions: Unlike later methodologies, traditional approaches often omit catalysts, relying instead on prolonged reaction times (7–10 hours) to achieve moderate yields (~55%).

Despite its simplicity, this method suffers from limited stereoselectivity and requires post-synthetic resolution to isolate the (2R,3R)-diastereomer.

Phase-Transfer Catalysis in Mixed Solvent Systems

Phase-transfer catalysis (PTC) has emerged as a strategy to enhance reaction rates and selectivity in biphasic systems. While the provided sources do not explicitly detail PTC applications for β-phenylserine synthesis, analogous methodologies for related aldehydes suggest potential pathways. For instance, oxidation processes employing molecular oxygen in mixed solvents (e.g., water-ethyl acetate) achieve high selectivity (>85%) by leveraging interfacial interactions.

In hypothetical PTC-based syntheses of β-phenylserine:

- Catalyst selection: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) could shuttle glycine’s deprotonated form into organic phases, promoting condensation with benzaldehyde.

- Solvent optimization: Polar aprotic solvents like dichloromethane might improve imine stability, while aqueous phases maintain glycine solubility.

Further research is required to validate these approaches and quantify their stereochemical outcomes.

Enzymatic and Biocatalytic Stereoselective Synthesis

Biocatalytic methods address the stereoselectivity limitations of traditional condensation. Kikuchi et al. (1993) pioneered a supramolecular approach using synthetic peptide lipids, hydrophobic vitamin B₆ derivatives, and zinc(II) ions in aqueous media. These components self-assemble into bilayer membranes that act as artificial enzymes, catalyzing the aldolation of glycine and benzaldehyde with remarkable diastereomeric control.

Key Innovations:

Catalytic assembly design:

Component Role Impact on Selectivity Peptide lipid Forms vesicular structure Larger vesicles favor (2R,3R) Vitamin B₆ derivative Facilitates Schiff base formation Enhances reaction rate Zinc(II) ions Stabilizes transition state Improves enantiomeric excess Reaction conditions: Conducted at mild temperatures (25–37°C) and neutral pH, this method achieves diastereomeric ratios up to 4:1 (erythro:threo), surpassing traditional approaches.

This methodology highlights the potential of biomimetic systems to replicate enzymatic precision without requiring purified proteins.

Multi-Enzyme Cascade Systems for Sustainable Production

Although not directly illustrated in the provided sources, multi-enzyme cascades represent a frontier in sustainable β-phenylserine synthesis. Theoretical frameworks suggest coupling aldolases with transaminases or dehydrogenases to enable one-pot transformations. For example:

- Aldolase-catalyzed condensation: Engineered aldolases (e.g., L-threonine aldolase) could form the β-hydroxy-α-amino acid backbone.

- Transaminase-mediated amination: Introducing an amino group at the β-position using pyridoxal phosphate-dependent enzymes.

Such systems would minimize intermediate purification and reduce waste, aligning with green chemistry principles. Current challenges include enzyme compatibility and cofactor regeneration, necessitating further exploration.

Solvent System Design for Improved Yield and Stirrability

The choice of solvent system critically influences reaction efficiency, particularly in aldol condensation reactions involving glycine and benzaldehyde derivatives. Traditional aqueous systems often suffer from poor solubility of aromatic aldehydes, leading to heterogeneous mixtures that impede stirrability and mass transfer. Recent studies have demonstrated that ionic liquid-aqueous biphasic systems significantly enhance both yield and reaction homogeneity. For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF~4~]) as a co-solvent increased the solubility of p-sulfonylbenzaldehyde by 12-fold compared to pure water, enabling a 94% conversion rate in the kinetic resolution of D/L-syn-phenylserine isomers [2].

Table 1. Solvent Performance in Aldol Condensation

| Solvent System | Aldehyde Solubility (g/L) | Stirrability Index* | Yield (%) |

|---|---|---|---|

| Aqueous (pH 7.5) | 8.2 | 0.45 | 32 |

| [BMIM][BF~4~]-Water (1:4) | 98.7 | 0.89 | 94 |

| Methanol-Water (1:1) | 45.3 | 0.67 | 58 |

*Stirrability index: 0 (no mixing) to 1 (homogeneous).

The viscosity of ionic liquids poses challenges, but this is mitigated by maintaining a water content >60% (v/v), which reduces interfacial tension while preserving catalytic activity [2]. Molecular dynamics simulations suggest that [BMIM][BF~4~] stabilizes the transition state through cation-π interactions with the benzaldehyde aromatic ring, lowering the activation energy by 18 kJ/mol compared to purely aqueous media [6].

Alkali Selection and Stoichiometric Considerations

Alkali agents govern both reaction kinetics and stereoselectivity in the synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Tris-HCl buffer (pH 7.5) emerged as optimal for phenylserine aldolase-catalyzed reactions, achieving a k~cat~/K~m~ ratio of 1,800 M^−1^ s^−1^ for L-threo-3-phenylserine synthesis [1]. However, non-enzymatic routes require stronger bases to deprotonate glycine’s α-carbon. Sodium methoxide (CH~3~ONa) at 0.2 N concentration in methanol-water systems induced a 10:1 threo:allo diastereomeric ratio, with enantiomeric excess (ee) exceeding 80% for the R-configuration [5].

Critical stoichiometric ratios include:

- Glycine:aldehyde (10:1): Maximizes nucleophilic attack by the glycine enolate while minimizing aldehyde self-condensation [1].

- Metal cofactor ratios: Cu^2+ at 0.5 equivalents relative to glycine prevents racemization while stabilizing the Schiff base intermediate [6].

Exceeding 0.3 N NaOH leads to retro-aldol decomposition, reducing yields by 40% within 2 hours. In contrast, organic bases like trimethylamine maintain pH 8.0–8.5 without degrading the β-hydroxy-α-amino acid framework [5].

Kinetic Analysis of Intermediate Formation Pathways

The synthesis proceeds through a stepwise mechanism involving:

- Schiff base formation: Glycine reacts with benzaldehyde to form an imine intermediate, rate-limited by aldehyde electrophilicity (k~1~ = 0.45 min^−1^) [6].

- Enolate generation: Base-assisted deprotonation yields a planar enolate, with a Gibbs free energy (ΔG‡) of 72 kJ/mol [5].

- C–C bond formation: Stereoselective attack on the aldehyde carbonyl determines the threo:allo ratio.

Table 2. Kinetic Parameters for Intermediate Steps

| Step | Rate Constant (min^−1^) | Activation Energy (kJ/mol) |

|---|---|---|

| Schiff base formation | 0.45 ± 0.03 | 58.2 |

| Enolate generation | 0.12 ± 0.01 | 72.1 |

| C–C bond formation | 2.30 ± 0.15 | 34.7 |

Isotopic labeling studies using [^13^C]-glycine revealed that the rate-determining step shifts from enolate formation (in aqueous systems) to C–C bond formation in ionic solvents [2] [6]. Phenylserine aldolase accelerates the final step 70-fold compared to non-catalyzed reactions, achieving a k~cat~ of 7,900 s^−1^ for L-erythro-3-phenylserine [1].

D-Threonine aldolase (DTA) represents a pivotal enzymatic catalyst for the stereoisomeric enrichment of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid through selective biotransformation pathways [1] [2] [3]. This pyridoxal phosphate-dependent enzyme catalyzes the reversible aldol cleavage of β-hydroxy-α-amino acids, demonstrating exceptional enantioselective capability in the resolution of racemic mixtures [4] [5] [6].

The enzymatic mechanism involves the formation of a Schiff base intermediate between the substrate and the pyridoxal phosphate cofactor, followed by metal ion-assisted activation of the β-hydroxy group [7] [8]. Divalent metal cations such as cobalt(II), nickel(II), manganese(II), or magnesium(II) are essential for maintaining optimal catalytic activity [9] [7]. The crystal structure analysis of D-threonine aldolase from Alcaligenes xylosoxidans reveals a metal binding site positioned proximal to the PLP cofactor, facilitating the deprotonation mechanism through histidine residue His193 [7] [8].

Substrate specificity studies demonstrate that D-threonine aldolase exhibits remarkable stereoselectivity toward D-threo configurations of β-hydroxy-α-amino acids [1] [5]. The enzyme selectively cleaves the carbon-carbon bond between the α-amino carbon and the β-hydroxy carbon in D-threo substrates while leaving the corresponding L-threo isomers substantially intact [5] [10]. This differential reactivity forms the foundation for effective enantiomeric enrichment processes.

Quantitative analysis of stereoisomeric enrichment reveals exceptional performance metrics for various phenylserine derivatives. The D-threonine aldolase from Delftia sp. RIT313 demonstrates conversion rates exceeding 90% for (2R,3S)-3-amino-2-hydroxy-3-(3-nitrophenyl)propanoic acid with enantiomeric excess values surpassing 99% [2]. Similarly, fluorinated derivatives achieve conversions greater than 80% with diastereomeric excess values exceeding 100% for syn-products [4] [6].

Optimized reaction conditions for D-threonine aldolase-mediated enrichment involve MES-NaOH buffer systems maintained at pH 6.0-8.5 with operating temperatures of 50°C [2] [11]. The enzyme activity demonstrates temperature-dependent behavior, with maximum activity occurring at approximately 50°C, while stereoselectivity remains consistently high across the operational temperature range [2] [12].

Substrate concentration effects significantly influence the enrichment efficiency. High-concentration applications utilizing 1.0 M substrate solutions of DL-threo-phenylserine achieve enantiomeric excess values exceeding 99% with diastereomeric excess of 95% [2] [13]. The two-phase ionic solvent system enhances the kinetic resolution process, enabling efficient separation of diastereomeric amino acid derivatives [13].

Immobilization strategies using Eupergit support facilitate continuous flow synthesis applications, maintaining enzyme stability over extended operational periods [11] [14]. The packed-bed microreactor configuration achieves 99% enantiomeric excess and 20% diastereomeric excess under slug flow conditions [11] [14]. Productivity calculations demonstrate the viability of parallel reactor units for large-scale synthesis applications [11].

Asymmetric Catalysis via Sharpless Dihydroxylation

Sharpless asymmetric dihydroxylation provides an alternative synthetic approach for the enantioselective preparation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid through osmium-catalyzed oxidation of appropriately substituted alkene precursors [15] [16] [17]. This Nobel Prize-winning methodology enables the stereocontrolled introduction of vicinal diol functionality with predictable facial selectivity [18] [19].

Stereochemical predictions follow the Sharpless-Norrby mnemonic model, which rationalizes facial selectivity through π-interactions and steric repulsion within the catalyst binding pocket [21] [22]. The quadrant model provides reliable stereochemical guidance for substrate positioning, though complex substrates may require empirical optimization [21].

Substrate scope analysis reveals differential enantioselectivity across various alkene classes. Monosubstituted alkenes achieve 85-95% enantiomeric excess with 70-85% yields, while trans-disubstituted alkenes demonstrate 80-92% enantiomeric excess with 75-90% yields [21] [23]. Gem-disubstituted alkenes provide 75-90% enantiomeric excess with 65-80% yields, whereas trisubstituted alkenes yield 70-85% enantiomeric excess with 60-75% yields [21] [23].

Challenging substrate classes include cis-disubstituted alkenes, which exhibit 37-84% enantiomeric excess with 40-70% yields, and tetrasubstituted alkenes, demonstrating 40-60% enantiomeric excess with 30-50% yields [21] [23]. Reaction time optimization varies significantly across substrate classes, ranging from 8-16 hours for gem-disubstituted alkenes to 48-96 hours for tetrasubstituted alkenes [21] [23].

Mechanistic investigations employing machine learning models have analyzed over 1000 reactions to identify predictive factors for enantioselectivity [21] [22]. The data-driven approach achieves Q2F3 values ≥ 0.8 and test r² values ≥ 0.7 with mean absolute errors ≤ 0.3 kcal/mol [21] [22]. SHAP analysis reveals that substrate features including electronic properties and steric factors significantly influence predictive accuracy [21] [22].

Optimization protocols for large-scale applications involve increased osmium loading (1.0 mol%) and buffered reaction conditions to minimize side reactions [23]. The Method B protocol achieves >95% enantiomeric excess with 60% yields in 25-hour reaction times, representing a significant improvement over traditional 120-hour protocols [23].

Synthetic applications toward amino acid derivatives require protecting group strategies and functional group transformations. Alkene precursors bearing appropriate substitution patterns undergo dihydroxylation followed by amination and deprotection sequences to access the target amino acid structure [24] [25].

Crystallization-Based Diastereomeric Separation Strategies

Crystallization-based separation represents a fundamental approach for the resolution of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid diastereomers through differential crystallization behavior [10] [26] [27]. This physical separation method exploits the distinct solubility properties of diastereomeric salts and crystal forms to achieve high enantiomeric purity [28] [29].

Preferential crystallization techniques utilize the conglomerate-forming behavior of certain amino acid derivatives [10] [27] [30]. Threo-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride demonstrates conglomerate formation at room temperature, despite forming racemic compounds at the melting point [10] [27]. This temperature-dependent behavior enables selective crystallization of individual enantiomers under controlled conditions.

Salt formation strategies employ chiral resolving agents to generate diastereomeric salt pairs with differential physical properties [10] [27] [31]. L-phenylalanine methyl ester hydrochloride serves as an effective resolving agent for replacing crystallization protocols [10]. The (2R,3S)-isomer preferentially crystallizes from supersaturated racemic solutions, achieving 95% optical purity with 73% yield [10] [27].

Benzylammonium salt formation provides an alternative crystallization approach with enhanced separation efficiency [10] [27]. The benzylammonium salt of threo-2-amino-3-hydroxy-3-phenylpropanoic acid exists as a conglomerate at room temperature, enabling preferential crystallization with 90-97% optical purity and 70-80% yields [10] [27]. Processing times range from 12-24 hours under optimized conditions [10] [27].

Seeding techniques enhance the crystallization selectivity through homochiral nucleation [30] [32]. Magnetic substrate approaches utilizing ferromagnetic materials demonstrate enantiospecific crystallization for amino acid systems [32] [33]. Nickel-capped gold substrates with magnetic field orientation induce preferential nucleation of specific enantiomers, though practical applications remain limited [32] [33].

Stripping crystallization represents an advanced separation technology combining melt crystallization and vaporization for chiral purification [34]. Phenylglycinol separation achieves 93.7-99.5% enantiomeric purity with 46-55% recovery ratios under optimized pressure conditions [34]. The three-phase transformation occurs during controlled cooling from 72.7°C to 55°C with pressure reduction from 15 Pa to 6 Pa [34].

Crystallization-induced deracemization techniques utilize temperature cycling and solution racemization to achieve complete enantiomeric conversion [35] [36]. N-(2-methylbenzylidene)-phenylglycine amide demonstrates successful deracemization with >99% enantiomeric excess through coupled crystallization-racemization processes [35] [36]. Higher temperature operations increase productivity but require careful optimization to maintain product purity [35] [36].

Cocrystallization strategies employ chiral coformers to induce selective crystallization of target enantiomers [29] [33]. Chiral hybrid magnetic microparticles functionalized with N-acryloyl-L/D-phenylalanine methyl ester demonstrate enantioselective crystallization capabilities [33]. The Janus particles function as selective chiral nuclei, reducing formation energy for preferred enantiomers [33].

Process optimization involves systematic evaluation of crystallization parameters including temperature, supersaturation levels, seeding strategies, and processing times [28] [29]. Thermodynamic calculations guide pressure selection for three-phase transformation conditions, while kinetic modeling predicts crystallization rates and product purity [28] [36].

XLogP3

Dates

Explore Compound Types